molecular formula C7H12O B12112984 4-Methyl-4E-hexen-3-one

4-Methyl-4E-hexen-3-one

Cat. No.: B12112984
M. Wt: 112.17 g/mol
InChI Key: LJQNVNNQRWKTJP-GQCTYLIASA-N
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Description

4-Methyl-4E-hexen-3-one is an organic compound with the molecular formula C7H12O It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-4E-hexen-3-one can be synthesized through several methods. One common approach involves the aldol condensation of 4-methyl-2-pentanone with acetaldehyde, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the trans-isomer.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4E-hexen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted enones or alcohols.

Scientific Research Applications

4-Methyl-4E-hexen-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-4E-hexen-3-one involves its interaction with various molecular targets and pathways. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and potential biological activities.

Comparison with Similar Compounds

    4-Hexen-3-one: Similar in structure but lacks the methyl group at the 4-position.

    3-Hexen-2-one: Another enone with a different position of the double bond and carbonyl group.

    2-Hexen-4-one: An isomer with the double bond and carbonyl group in different positions.

Uniqueness: 4-Methyl-4E-hexen-3-one is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the methyl group at the 4-position and the trans-configuration of the double bond contribute to its unique chemical and physical properties.

Properties

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

(E)-4-methylhex-4-en-3-one

InChI

InChI=1S/C7H12O/c1-4-6(3)7(8)5-2/h4H,5H2,1-3H3/b6-4+

InChI Key

LJQNVNNQRWKTJP-GQCTYLIASA-N

Isomeric SMILES

CCC(=O)/C(=C/C)/C

Canonical SMILES

CCC(=O)C(=CC)C

Origin of Product

United States

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